molecular formula C54H63B3N12O9 B11830241 N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide

Cat. No.: B11830241
M. Wt: 1056.6 g/mol
InChI Key: HCTSZJLWSKDFEQ-CEYINMMXSA-N
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Description

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pH levels, and solvent environments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and mechanisms of action.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide stands out due to its complex structure and the presence of multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C54H63B3N12O9

Molecular Weight

1056.6 g/mol

IUPAC Name

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide

InChI

InChI=1S/C54H63B3N12O9/c1-34(2)28-43(64-46(37-16-10-7-11-17-37)52(73)67-49(70)40-31-58-22-25-61-40)55-76-56(44(29-35(3)4)65-47(38-18-12-8-13-19-38)53(74)68-50(71)41-32-59-23-26-62-41)78-57(77-55)45(30-36(5)6)66-48(39-20-14-9-15-21-39)54(75)69-51(72)42-33-60-24-27-63-42/h7-27,31-36,43-48,64-66H,28-30H2,1-6H3,(H,67,70,73)(H,68,71,74)(H,69,72,75)/t43-,44-,45?,46?,47?,48?/m0/s1

InChI Key

HCTSZJLWSKDFEQ-CEYINMMXSA-N

Isomeric SMILES

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7

Canonical SMILES

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7

Origin of Product

United States

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